6-t-Butylnaphthalen-2-boronic acid pinacol ester
Overview
Description
6-t-Butylnaphthalen-2-boronic acid pinacol ester is a useful research compound. Its molecular formula is C20H27BO2 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 6-t-Butylnaphthalen-2-boronic acid pinacol ester are organic synthesis reactions, particularly those involving carbon-carbon (C-C) bond formations . The compound is a boronic acid derivative with an aryl group substitution on a naphthalene ring, making it a valuable building block in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The protodeboronation of this compound affects the Suzuki–Miyaura coupling reaction, a metal-catalyzed C-C bond formation reaction . This reaction is a key step in many organic synthesis pathways, leading to the formation of diverse molecules with high enantioselectivity .
Pharmacokinetics
Boronic esters are generally stable and readily prepared, contributing to their utility in organic synthesis .
Result of Action
The protodeboronation of this compound leads to the formation of new C-C bonds . This transformation retains the high enantioenrichment of the starting boronic ester, leading to the formation of new stereogenic centres . The process has been used in the formal total synthesis of various complex molecules .
Properties
IUPAC Name |
2-(6-tert-butylnaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO2/c1-18(2,3)16-10-8-15-13-17(11-9-14(15)12-16)21-22-19(4,5)20(6,7)23-21/h8-13H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISRQXMDRIYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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